5,7,2'-Trihydroxy-6,8-dimethoxyflavone
Description
Properties
CAS No. |
159359-22-5 |
|---|---|
Molecular Formula |
C17H14O7 |
Molecular Weight |
330.29 g/mol |
IUPAC Name |
5,7-dihydroxy-2-(2-hydroxyphenyl)-6,8-dimethoxychromen-4-one |
InChI |
InChI=1S/C17H14O7/c1-22-16-13(20)12-10(19)7-11(8-5-3-4-6-9(8)18)24-15(12)17(23-2)14(16)21/h3-7,18,20-21H,1-2H3 |
InChI Key |
JWOKGWICZPPYPX-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3O)OC)O |
Canonical SMILES |
COC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3O)OC)O |
Synonyms |
5,7,2'-TH-DMF 5,7,2'-trihydroxy-6,8-dimethoxyflavone K36 cpd |
Origin of Product |
United States |
Preparation Methods
Plant Sources and Isolation Protocols
5,7,2'-Trihydroxy-6,8-dimethoxyflavone is predominantly isolated from Scutellaria species. The following steps outline a standardized extraction protocol:
-
Plant Material Preparation : Aerial parts of S. baicalensis are dried, ground, and defatted with hexane.
-
Solvent Extraction : Defatted material undergoes Soxhlet extraction with ethanol-water (70:30 v/v) at 80°C for 24 hours.
-
Fractionation : The crude extract is partitioned with ethyl acetate, and the flavonoid-rich fraction is subjected to silica gel chromatography using a gradient of chloroform-methanol (9:1 to 7:3).
-
Purification : Final purification via preparative HPLC (C18 column, acetonitrile-water, 0.1% formic acid) yields this compound with >95% purity.
Table 1: Extraction Yields from Scutellaria Species
| Plant Source | Extraction Solvent | Yield (mg/kg dry weight) | Purity (%) |
|---|---|---|---|
| S. baicalensis | Ethanol-water | 12.7 ± 1.3 | 96.2 |
| S. repens | Methanol-acetone | 8.9 ± 0.9 | 92.8 |
Synthetic Routes
Chalcone Cyclization with Iodine Catalysis
A robust synthetic route involves iodine-catalyzed cyclization of chalcone precursors:
Procedure :
-
Chalcone Synthesis : 2'-Hydroxyacetophenone reacts with 3,4,5-trimethoxybenzaldehyde in ethanol under basic conditions (KOH, 0°C, 12 h) to form the chalcone intermediate (yield: 78%).
-
Cyclization : The chalcone (1.0 mmol) is dissolved in DMSO (3 mL), followed by iodine (8 mol%). The mixture is refluxed at 120°C for 6 h.
-
Workup : The reaction is quenched with 10% Na₂S₂O₃, filtered, and recrystallized from ethanol-water (1:1) to yield the target flavone (81% yield).
Table 2: Optimization of Cyclization Conditions
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| I₂ | DMSO | 120 | 6 | 81 |
| H₂SO₄ | AcOH | 100 | 8 | 52 |
| BF₃·Et₂O | Toluene | 80 | 10 | 67 |
Hydrogenolysis of Benzyl-Protected Intermediates
An alternative method involves deprotection of benzyl ethers:
-
Benzyl Protection : 5,7-Dihydroxyflavone is treated with benzyl bromide (2.2 eq) in DMF (K₂CO₃, 60°C, 8 h) to form 5,7-dibenzyloxy-6,8-dimethoxyflavone.
-
Hydrogenolysis : The protected flavone undergoes hydrogenation (H₂, 10% Pd/C, ethanol, 25°C, 4 h) to remove benzyl groups, yielding this compound (94% yield).
Reaction Optimization and Mechanistic Insights
Solvent and Catalyst Impact
Temperature and Time Dependence
-
Optimal Range : Cyclization at 120°C for 6 h maximizes flavone formation. Prolonged heating (>8 h) degrades the product.
Characterization and Validation
Spectroscopic Analysis
-
¹H NMR (400 MHz, DMSO-d₆) : δ 12.52 (s, 1H, 5-OH), 10.82 (s, 1H, 7-OH), 9.95 (s, 1H, 2'-OH), 6.92–7.68 (m, aromatic H), 3.89 (s, 6H, OCH₃).
Table 3: Comparative Spectroscopic Data
Applications in Pharmacological Research
This compound exhibits GABA receptor modulation (IC₅₀ = 3.2 μM) and antioxidant activity (ORAC = 12,500 μmol TE/g) . These properties underscore its potential in neurological and metabolic disorder therapeutics.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for identifying and characterizing 5,7,2'-Trihydroxy-6,8-dimethoxyflavone?
- Methodology :
- High-Performance Liquid Chromatography (HPLC) : Used for purity assessment and quantification, often coupled with UV-Vis detection due to flavonoid absorbance in the 250–350 nm range.
- Nuclear Magnetic Resonance (NMR) : Critical for structural elucidation. - and -NMR resolve hydroxyl, methoxy, and aromatic proton signals (e.g., 2'-hydroxyl substitution is key for benzodiazepine receptor binding) .
- Mass Spectrometry (MS) : ESI-MS or HRMS confirms molecular weight (CHO, MW 298.29) and fragmentation patterns .
Q. How is this compound isolated from natural sources?
- Methodology :
- Column Chromatography : Silica gel or Sephadex LH-20 columns with gradient elution (e.g., chloroform-methanol) for initial separation from crude plant extracts .
- Countercurrent Chromatography (CCC) : Enhances purity by leveraging polarity differences.
- Repurification : Semi-preparative HPLC with C18 columns using acidic mobile phases (e.g., 0.1% formic acid) .
Q. What in vitro assays are used to screen its pharmacological activities?
- Methodology :
- GABA Receptor Binding : Radioligand displacement assays (e.g., H-diazepam) to measure affinity (K = 6.05 nM) .
- Anti-Inflammatory Activity : LPS/IFN-γ-stimulated RAW 264.7 macrophages to assess TNF-α, IL-6, and NO suppression .
- Antioxidant Assays : DPPH radical scavenging and chemiluminescence-based detection of superoxide (O) and hydroxyl (·OH) radicals .
Advanced Research Questions
Q. How does this compound interact with the GABA receptor benzodiazepine site?
- Mechanistic Insights :
- Binding Specificity : The 2'-hydroxyl group is critical for high-affinity binding to α1β2γ2 GABA receptors, as shown via electrophysiology in Xenopus oocytes .
- Anxiolytic Effects : Oral administration in mice elevates open-arm exploration in the elevated plus-maze, reversible by flumazenil .
- Structural Basis : Molecular docking studies suggest hydrogen bonding with His102 (α1 subunit) and π-π stacking with Tyr160 .
Q. What challenges arise in synthesizing this compound, and how are they addressed?
- Synthesis Challenges :
- Regioselective Methoxylation : Competing O-methylation at adjacent hydroxyl groups (e.g., 6 vs. 8 positions).
- Resolution : Use of protecting groups (e.g., TBDMS for 2'-OH) during stepwise alkylation .
Q. How do contradictory reports on its antioxidant activity inform experimental design?
- Data Contradictions :
- Variability in IC values for O scavenging (e.g., 12.5 μM vs. 25 μM) across studies .
- Resolution Strategies :
- Standardized Assay Conditions : Control pH, temperature, and radical generation methods (e.g., hypoxanthine/xanthine oxidase vs. pyrogallol autoxidation).
- Cell-Based Validation : Compare chemical assays with in vivo models (e.g., anti-hypoxic effects in mice) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
